2,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-difluorobenzamide moiety linked via an ethyl group to a substituted pyrazolo-pyrimidine core. Key structural features include:
- Pyrazolo[3,4-d]pyrimidine scaffold: A nitrogen-rich heterocyclic system known for its role in kinase inhibition and anticancer activity .
- 4-(Isobutylamino) substitution: Enhances selectivity for hydrophobic binding pockets in enzymatic targets .
- 6-(Methylthio) group: Modulates electronic properties and improves membrane permeability compared to hydroxyl or amino substituents .
- 2,4-Difluorobenzamide: The fluorine atoms increase metabolic stability and enhance interactions with aromatic residues in target proteins .
Properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-11(2)9-23-16-14-10-24-27(17(14)26-19(25-16)29-3)7-6-22-18(28)13-5-4-12(20)8-15(13)21/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,22,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNSOLBHYSBLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a derivative of benzamide with notable biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 420.5 g/mol. The structure includes a difluorobenzamide core, an isobutylamino group, and a methylthio-substituted pyrazolo[3,4-d]pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 941985-41-7 |
Research indicates that this compound exhibits antitumor properties by inhibiting specific signaling pathways involved in cancer proliferation. It has been shown to interact with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell growth and survival . By modulating this pathway, the compound can potentially suppress tumor growth effectively.
Antiviral Activity
In addition to its antitumor effects, this compound has been identified as a potential antiviral agent against hepatitis B virus (HBV) and hepatitis C virus (HCV) . Studies demonstrate that it inhibits the replication of these viruses by targeting their respective pathways .
Study 1: Antitumor Efficacy
A study conducted on xenograft models demonstrated that the administration of this compound resulted in significant tumor size reduction compared to control groups. The study highlighted its ability to decrease tumor proliferation markers, suggesting effective anticancer activity .
Study 2: Antiviral Properties
In vitro studies showed that the compound significantly reduced viral load in HBV and HCV infected cell lines. The mechanism was attributed to inhibition of viral entry and replication processes, making it a candidate for further clinical investigation .
Comparison with Similar Compounds
Bioactivity
- Kinase Inhibition: The target compound’s methylthio and isobutylamino groups may confer stronger kinase binding than the dichlorobenzamide derivative (IC50 = 3.2 nM for EGFR T790M) , though direct comparisons require experimental validation.
- Antioxidant Activity : Unlike the thione-containing analog (DPPH scavenging activity = 78% at 100 μM) , the target compound’s fluorinated benzamide likely shifts its role toward enzyme inhibition rather than redox modulation.
Pharmacokinetics
- Solubility : The methylthio group in the target compound improves lipophilicity (predicted logP = 3.1) compared to the polar hydrazinyl-thione derivative (logP = 1.5) .
- Metabolic Stability : Fluorine atoms in the benzamide moiety may reduce oxidative metabolism, extending half-life relative to methoxyphenyl analogs (t1/2 = 4.2 h) .
Toxicity
- The LD50 of pyrazolo-pyrimidine derivatives varies widely. For example, furan-substituted analogs show moderate acute toxicity (LD50 ~240 mg/100g) , while kinase-targeting compounds (e.g., EGFR inhibitors) often exhibit dose-limiting hematological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
